molecular formula C24H30N2O4 B2764102 Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate CAS No. 2361744-34-3

Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate

Cat. No. B2764102
M. Wt: 410.514
InChI Key: XNRBCWKMYGYJFW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Reactivity

Research in the field of organic chemistry has explored the synthesis and reactivity of compounds related to Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate. Studies have demonstrated novel synthetic routes and reactions involving spirocyclic and azaspiro compounds, which are structurally related or have similar reactivity patterns. For instance, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane highlights the potential for creating diverse spirocyclic structures, including those with azaspiro frameworks, through intramolecular nucleophilic attacks and ring transformations (Andreae et al., 1992). Similarly, research on the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates showcases the utility of spirocyclic compounds in peptide synthesis, providing a pathway for the creation of dipeptide synthons (Suter et al., 2000).

Pharmacological Evaluation

While the specific compound Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate itself may not have direct pharmacological evaluations in the sourced literature, related compounds have been synthesized and evaluated for their potential as dopamine agonists. For example, a study on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes evaluated the compounds for in vivo dopamine agonist activity, indicating the pharmacological relevance of spirocyclic structures in drug discovery (Brubaker & Colley, 1986).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-3-20(27)25-14-12-24(13-15-25,18-8-5-4-6-9-18)22(29)26-16-19(21(28)30-2)23(17-26)10-7-11-23/h3-6,8-9,19H,1,7,10-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRBCWKMYGYJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC12CCC2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate

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